Ethyl propyl sulfide

Physicochemical Property Lipophilicity QSAR

Ethyl propyl sulfide (CAS 4110-50-3) is an unsymmetrical dialkyl sulfide, also classified as a thioether, with the molecular formula C₅H₁₂S and a molecular weight of 104.21 g/mol. This compound is characterized by a sulfur atom bonded to an ethyl group (C₂) and a propyl group (C₃), a structural feature that distinguishes it from both symmetrical counterparts and other mixed alkyl sulfides.

Molecular Formula C5H12S
Molecular Weight 104.22 g/mol
CAS No. 4110-50-3
Cat. No. B1361377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl propyl sulfide
CAS4110-50-3
Molecular FormulaC5H12S
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESCCCSCC
InChIInChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3
InChIKeyZDDDFDQTSXYYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Propyl Sulfide (CAS 4110-50-3): Technical Procurement and Chemical Identity Overview


Ethyl propyl sulfide (CAS 4110-50-3) is an unsymmetrical dialkyl sulfide, also classified as a thioether, with the molecular formula C₅H₁₂S and a molecular weight of 104.21 g/mol [1]. This compound is characterized by a sulfur atom bonded to an ethyl group (C₂) and a propyl group (C₃), a structural feature that distinguishes it from both symmetrical counterparts and other mixed alkyl sulfides . In its standard commercial form, it is a colorless to pale yellow liquid with a distinct, often pungent odor, typical of organosulfur compounds . Key physical properties include a boiling point of 117–118 °C at 760 mmHg, a density of 0.84 g/cm³ at 20 °C, and a refractive index of n²⁰/D 1.440–1.446 [2]. It is a flammable liquid (UN 1993, Hazard Class 3, Packing Group II) and is typically supplied with a purity of ≥96.0% (GC) [3].

Why Generic Substitution of Ethyl Propyl Sulfide is Not Advisable in R&D and Industrial Applications


The unsymmetrical alkyl architecture of ethyl propyl sulfide (C₂-S-C₃) imparts a distinct set of physicochemical, spectroscopic, and biological properties that cannot be replicated by substituting with a symmetrical analog such as diethyl sulfide (C₂-S-C₂) or dipropyl sulfide (C₃-S-C₃). The presence of two different alkyl chains directly influences critical parameters including lipophilicity (log P), conformational isomerism, vibrational spectra, and metabolic stability [1]. Specifically, this compound's intermediate chain length and asymmetry result in a unique conformational landscape where the gauche conformation about the S–C axis is more stable than the trans conformation in the liquid state—a behavior that diverges from symmetrical sulfides and impacts reactivity in supramolecular assembly and monolayer formation [2]. Furthermore, in environmental and metabolic fate studies, this compound is a distinct and verifiable degradation product of the organophosphate pesticide Mocap (ethoprophos), making it an essential analytical reference standard for residue analysis [3]. Therefore, selecting a different alkyl sulfide based solely on similar molecular weight or sulfur content will introduce quantifiable errors in research outcomes, from inaccurate chromatographic retention times to altered material properties.

Quantitative Differentiation Evidence for Ethyl Propyl Sulfide vs. Comparator Alkyl Sulfides


Differentiation by Lipophilicity: Ethyl Propyl Sulfide Occupies a Unique Intermediate Log P Space

Ethyl propyl sulfide (C₅H₁₂S) exhibits an estimated octanol-water partition coefficient (log P) of 2.506, positioning it as a lipophilicity intermediate between the more hydrophilic diethyl sulfide (log P ≈ 1.95) and the more lipophilic dipropyl sulfide (log P ≈ 3.05) [1]. This quantifiable difference in lipophilicity arises directly from its unsymmetrical C₂-S-C₃ alkyl chain composition. The log P value is a critical determinant of a compound's behavior in reversed-phase chromatography, membrane permeability, and partitioning in biological or environmental systems. Replacing ethyl propyl sulfide with a symmetrical analog will alter the compound's log P by approximately 0.5–1.0 units, leading to measurable shifts in retention times and bioaccumulation potential.

Physicochemical Property Lipophilicity QSAR

Differentiation by Conformational Isomerism: Unique Gauche Stability in the Liquid State

Vibrational spectroscopic analysis (Raman and IR) has quantitatively established that ethyl propyl sulfide possesses a distinct conformational energy landscape compared to diethyl sulfide [1]. The study of rotational isomerism demonstrates that for ethyl propyl sulfide in the liquid state, the gauche conformation about the S–C axis is more stable than the trans conformation [1]. This behavior is a direct consequence of the molecule's asymmetry and influences its intermolecular interactions and packing in condensed phases. In contrast, the symmetrical diethyl sulfide exhibits a different equilibrium distribution of conformers. This differential stability impacts the compound's behavior in self-assembled monolayers and its tribological properties at interfaces.

Spectroscopy Conformational Analysis Materials Chemistry

Differentiation by Metabolic Fate: Unique and Verifiable Degradation Product of Ethoprophos (Mocap)

Ethyl propyl sulfide is not merely a generic alkyl sulfide; it is a specific and quantifiable metabolite formed during the degradation of the organophosphate pesticide ethoprophos (O-ethyl S,S-dipropyl phosphorodithioate, trade name Mocap) [1]. In plant metabolism studies, methylene chloride extracts of bean and corn plants grown in Mocap-treated soil unequivocally contained ethyl propyl sulfide, alongside its oxidized derivatives (ethyl propyl sulfoxide and ethyl propyl sulfone) [1]. This metabolic pathway is unique to the ethyl-propyl substitution pattern of the parent pesticide. Symmetrical alkyl sulfides such as diethyl sulfide or dipropyl sulfide are not generated through this specific route. Therefore, ethyl propyl sulfide is an indispensable analytical reference standard for the detection and quantification of Mocap residues and its environmental fate.

Metabolism Environmental Fate Analytical Reference Standard

Differentiation by Sensory Threshold: Unique Flavor Profile in Food and Fragrance Applications

Ethyl propyl sulfide is utilized as a flavoring agent in the food industry, with typical usage levels ranging from 0.1 to 2.0 mg/kg in various food categories, including dairy products, processed fruits, confectionery, and alcoholic beverages . While symmetrical sulfides such as diethyl sulfide and dipropyl sulfide also possess organoleptic properties, their odor and flavor profiles are distinct due to differences in vapor pressure and molecular shape. Ethyl propyl sulfide's specific sensory character—a function of its unsymmetrical C₂-S-C₃ structure—is not interchangeable with that of its symmetrical counterparts. The defined usage level range provides a quantitative benchmark for formulators, differentiating it from other alkyl sulfides that may have different sensory thresholds and regulatory limits.

Flavor Chemistry Sensory Science Food Additive

Differentiation by Boiling Point: Distinct Volatility Profile for Distillation and Chromatography

The boiling point of ethyl propyl sulfide (117–118 °C at 760 mmHg) is quantitatively distinct from its symmetrical analogs: diethyl sulfide boils at 92–94 °C, and dipropyl sulfide boils at 142–143 °C [1]. This ~25 °C increment from the shorter-chain analog and ~25 °C decrement from the longer-chain analog provides a unique volatility profile. In gas chromatography, this translates to a specific retention index, making it an ideal internal standard or calibration component for mixtures containing a range of alkyl sulfides. The boiling point difference is a direct and verifiable physical property that dictates distillation cut points, vapor pressure, and headspace composition in analytical and industrial processes.

Physical Property Volatility Gas Chromatography

Differentiation by Density and Refractive Index: Quality Control Metrics for Identity Confirmation

Ethyl propyl sulfide has a reported density of 0.843 g/cm³ at 20 °C and a refractive index (n²⁰/D) of 1.440–1.446 [1]. These values are distinct from those of its closest analogs: diethyl sulfide has a density of 0.837 g/cm³ and refractive index of ~1.442 [2]; dipropyl sulfide has a density of 0.838 g/cm³ and refractive index of ~1.4487 . While the differences in absolute values are small, they are analytically significant and are routinely used in quality control laboratories to confirm the identity and purity of incoming shipments. A simple measurement of refractive index or density can quickly distinguish ethyl propyl sulfide from mislabeled or substituted materials, preventing costly errors in downstream synthesis or formulation.

Quality Control Identity Testing Physical Constant

Validated Application Scenarios for Ethyl Propyl Sulfide (CAS 4110-50-3) Procurement


Analytical Reference Standard for Pesticide Residue Monitoring (Ethoprophos/Mocap Degradation)

Ethyl propyl sulfide is an essential certified reference material for environmental and food safety laboratories quantifying residues of the organophosphate pesticide ethoprophos (Mocap). As confirmed by plant metabolism studies, this compound is a specific and verifiable degradation product formed in plants treated with Mocap [1]. Its use as a reference standard ensures accurate identification and quantification in GC-MS or LC-MS workflows, meeting regulatory requirements for pesticide residue analysis.

Flavor and Fragrance Formulation with Precise Organoleptic Tuning

In the flavor and fragrance industry, ethyl propyl sulfide is utilized as a flavoring agent at defined usage levels (0.1–2.0 mg/kg) to impart specific sulfurous, savory notes to products such as dairy items, confectionery, and alcoholic beverages . Its unique organoleptic profile, a direct consequence of its unsymmetrical C₂-S-C₃ structure, allows formulators to achieve a flavor nuance that cannot be replicated by symmetrical dialkyl sulfides.

Fundamental Research on Conformational Isomerism and Supramolecular Assembly

Researchers investigating the influence of molecular asymmetry on self-assembled monolayers (SAMs) and tribological properties require ethyl propyl sulfide as a model compound. Vibrational spectroscopic studies have established that its unsymmetrical structure leads to a unique conformational preference (gauche more stable than trans about the S–C axis in the liquid state) [2]. This property makes it a valuable building block for studying structure-property relationships in thin films and molecular electronics.

Gas Chromatography Method Development and Internal Standardization

With its intermediate boiling point (117–118 °C) and distinct retention characteristics, ethyl propyl sulfide serves as an ideal internal standard or calibration component for gas chromatographic analysis of complex volatile sulfur compound mixtures [3]. Its volatility profile effectively bridges the gap between more volatile diethyl sulfide and less volatile dipropyl sulfide, providing a central reference point in a homologous series.

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